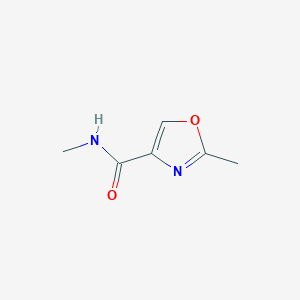
Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol, also known as rel-3-phenyl-1,2,3,4-tetrahydroisoquinoline-1-ol, is a synthetic compound with potential applications in scientific research. This compound is a chiral molecule, meaning that it has two enantiomers that are mirror images of each other.
Scientific Research Applications
Selective Reactivity and Sensing Applications
- The study by Das and Rajak (2019) on a metalloreceptor incorporating a multifunctional ligand demonstrated selective reactivity towards Zn2+ and CN- ions. This complex, featuring a [Re(CO)3]+ core, showed significant potential for sensing applications due to its high detection limit for cyanide ions, emphasizing its utility in environmental monitoring and safety applications (Das & Rajak, 2019).
Catalytic Performance and Ligand Behavior
- Korstanje et al. (2014) synthesized a series of pyridine-based PNP-pincer rhenium-oxo complexes, exploring their structures and evaluating their catalytic performance in oxidation reactions. These complexes exhibited poor catalytic activity, but their detailed structural characterization provides valuable insights for future design and application of rhenium-based catalysts (Korstanje et al., 2014).
CO2 Binding and Reduction Potential
- Research on rhenium(I) triscarbonyl compounds by Stichauer et al. (2017) revealed their ability to bind CO2 via a dearomatization/rearomatization reaction sequence. These findings highlight the potential of these complexes in CO2 capture and sequestration, contributing to efforts in reducing greenhouse gas emissions (Stichauer et al., 2017).
Photocatalytic and Electrochemiluminescence Properties
- The synthesis and characterization of rhenium(I) complexes incorporating pyrazolyl-pyridyl-based ligands, as reported by Wei et al. (2011), showcase their luminescent properties and potential in electrochemiluminescence applications. These properties are crucial for the development of sensors and imaging agents (Wei et al., 2011).
Photophysical and Photoelectrochemical Studies
- Ju et al. (2011) focused on a Re(I) complex with photophysical and photoelectrochemical properties conducive to photocurrent generation. Their work contributes to the growing field of solar energy conversion and the development of photoactive materials for sustainable energy applications (Ju et al., 2011).
properties
IUPAC Name |
(1R,2R)-2-pyridin-3-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10-11,13H,1-2,5-6H2/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYALRNKMPRASO-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2538808.png)




![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)
amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)
![6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2538823.png)

![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)
![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)

![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)
